3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-oxo-2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(12-20-14-4-1-2-5-15(14)23-18(20)22)19-9-7-13(8-10-19)16-6-3-11-24-16/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLBIMCSKYYYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]oxazole Core: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperidine Substituent: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Attachment of the Thiophene Group: The thiophene moiety can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzo[d]oxazole core can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of oxazolones, including compounds similar to 3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one, exhibit significant antimicrobial properties. A study demonstrated that oxadiazole derivatives showed promising antibacterial and antifungal activities against various strains, suggesting that similar structures could be effective against resistant pathogens .
Anticancer Properties
The compound has been investigated for its potential anticancer activities. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives with piperidine rings have been linked to enhanced cytotoxicity against several cancer cell lines, indicating a potential pathway for developing new anticancer agents .
Neuropharmacological Effects
Compounds containing piperidine and thiophene moieties are often explored for their neuropharmacological effects. Research has shown that such compounds can act as effective anxiolytics and antidepressants. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the thiophene ring is believed to enhance lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, modifications at the piperidine nitrogen can significantly affect biological activity, making it a key area for further investigation .
Material Science Applications
Polymer Chemistry
The compound's unique structure allows it to be utilized in the synthesis of advanced materials. It can serve as a monomer or crosslinking agent in polymer formulations, potentially leading to materials with improved thermal stability and mechanical properties. Such applications are particularly relevant in the development of coatings and adhesives .
Photonic Applications
Research into the photophysical properties of similar compounds has shown potential for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to tune electronic properties through structural modifications makes compounds like this compound suitable candidates for further exploration in optoelectronic applications .
Case Study 1: Antimicrobial Efficacy
A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. Among them, a compound structurally similar to this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The study highlighted the importance of substituent variation on antimicrobial potency .
Case Study 2: Anticancer Activity
In a study evaluating the anticancer effects of piperidine-based compounds, one derivative demonstrated potent cytotoxicity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The mechanism was attributed to cell cycle arrest and induction of apoptosis, showcasing the therapeutic potential of these compounds in oncology .
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperidine/Piperazine Ring
Key Examples:
- Thiophene vs. However, the fluorophenyl in SN79 could increase metabolic stability due to reduced oxidative susceptibility.
- Piperidine vs. Piperazine Linkers: Piperazine-based linkers (e.g., SN79) offer additional hydrogen-bonding sites, whereas the piperidine in the target compound may confer greater lipophilicity, influencing blood-brain barrier penetration .
Linker Length and Flexibility
Key Examples:
- Longer chains (e.g., pentyl in 5o) could improve solubility but increase off-target interactions .
Core Heterocycle Modifications
Key Examples:
- Benzoxazolone vs.
Pharmacological Implications
The thiophene substituent could modulate receptor subtype selectivity compared to fluorophenyl or unsubstituted piperidine derivatives.
Biological Activity
3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacological applications.
Chemical Structure and Properties
The compound features a benzo[d]oxazole core linked to a piperidine ring through an ethyl chain with a keto group. The presence of the thiophene moiety enhances its aromatic character and may influence its interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₄H₁₅N₂O₂S
- Molecular Weight : 253.35 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine derivative.
- Introduction of the thiophene ring.
- Coupling with the benzo[d]oxazole moiety.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. A study demonstrated that derivatives with thiophene groups showed enhanced efficacy against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, particularly by activating caspase pathways. A notable case study highlighted its effectiveness against breast cancer cells, where it inhibited cell proliferation by up to 70% at certain concentrations .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Research has shown that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
Case Studies
Q & A
Q. What are the standard synthetic routes for preparing benzo[d]oxazol-2(3H)-one derivatives with piperidine-thiophene moieties?
The synthesis typically involves multistep reactions, including nucleophilic substitution and coupling. For example, General Procedure D (used in ) involves reacting a piperazine intermediate with bromoacetylated benzoxazolone derivatives under reflux conditions. Key steps include:
- Alkylation of piperazine with bromoethylbenzoxazolone.
- Purification via column chromatography and crystallization.
- Characterization using NMR, NMR, and HRMS to confirm regiochemistry and purity.
Yields range from 51–67%, with variations depending on alkyl chain length and heteroatom substitutions (e.g., sulfur in benzothiazolones) .
Q. How do researchers confirm the structural integrity of synthesized benzo[d]oxazolone derivatives?
Structural validation relies on spectroscopic and analytical methods:
- NMR spectroscopy : NMR peaks for aromatic protons (δ 7.10–7.36 ppm) and piperidine/ethylene protons (δ 2.11–4.25 ppm) confirm connectivity .
- HRMS : Matches between calculated and observed molecular ions (e.g., [M+H] at 423.2025 vs. 422.1954 calculated for compound 5a) validate molecular weight .
- Elemental analysis : Discrepancies (e.g., C: 56.14% found vs. 55.76% calculated for 5a) may indicate residual solvents or incomplete purification, requiring repeat analysis .
Q. What analytical techniques are critical for purity assessment during synthesis?
- HPLC : Used to quantify purity (e.g., 87% purity for a derivative in ).
- Melting point determination : Sharp melting ranges (e.g., 130–131°C for compound 3b in ) indicate crystalline homogeneity.
- TLC monitoring : Ensures reaction completion and identifies byproducts .
Advanced Research Questions
Q. How do structural modifications at the 6-position of the benzoxazolone core influence sigma receptor affinity and functional outcomes?
Substitutions at the 6-position (e.g., -COCH, -NO, -F, isothiocyanate) significantly alter receptor interactions:
- Sigma-2 receptor selectivity : 6-Isothiocyanate derivatives (e.g., CM572 in ) show irreversible binding (K = 14.6 nM) and cytotoxicity (EC = 7.6–32.8 μM) due to covalent attachment .
- Metabolic stimulation : 6-Acetyl derivatives increase glycolytic activity in SK-N-SH cells, measured via MTT assay, suggesting sigma-2 receptors regulate energy metabolism .
- SAR trends : Sulfur substitution (benzothiazolones) reduces sigma-1/sigma-2 selectivity, while N-methylation decreases sigma-1 affinity .
Q. How can conflicting cytotoxicity and metabolic stimulation data be reconciled in benzoxazolone derivatives?
Divergent effects arise from ligand-specific receptor interactions:
- Cytotoxicity : Linked to irreversible sigma-2 binding (e.g., isothiocyanates inducing apoptosis) .
- Metabolic stimulation : Observed with non-cytotoxic ligands (e.g., 6-NH), suggesting sigma-2 receptors activate prosurvival pathways in cancer cells .
- Experimental design : Separate acute vs. continuous treatment assays (e.g., 24-hour vs. 72-hour exposure) clarify temporal effects .
Q. What computational methods are suitable for modeling the electronic properties of benzoxazolone derivatives?
- Density-functional theory (DFT) : Used to calculate correlation energies and optimize geometries (e.g., Colle-Salvetti functional in ).
- Molecular docking : Predicts binding modes to receptors (e.g., sigma-2/TMEM97 in ).
- Crystallography tools : SHELX programs () refine crystal structures for structure-based design .
Q. How do researchers address discrepancies in elemental analysis data during compound characterization?
- Common causes : Residual solvents, hygroscopicity, or incomplete combustion.
- Mitigation :
- Repeat analysis under anhydrous conditions.
- Use TGA (thermogravimetric analysis) to detect solvent retention.
- Cross-validate with X-ray crystallography (e.g., ORTEP-3 in ) .
Q. What strategies optimize reaction conditions for heterocyclic coupling in benzoxazolone synthesis?
- Solvent selection : DMF with KI () enhances nucleophilicity in thioether formation.
- Catalysis : Phase-transfer catalysts improve yields in alkylation steps.
- Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., ) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
